Ioversol hydrolysate-1

Descripción

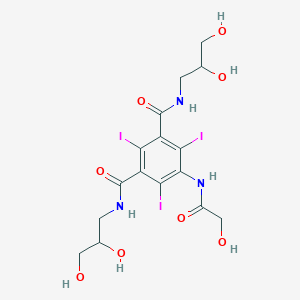

Structure

3D Structure

Propiedades

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJJDGLVOWPGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447909 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77868-40-7 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ioversol Hydrolysate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as computed tomography (CT) and angiography.[1] The stability and impurity profile of such agents are of paramount importance in ensuring patient safety and diagnostic accuracy. One of the potential degradation products of Ioversol is its hydrolysate, referred to as Ioversol hydrolysate-1. This technical guide provides a comprehensive overview of the known chemical properties of this compound, based on available data.

This compound, identified by the CAS number 77868-40-7, is chemically known as N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[2] It is formed through the hydrolysis of the N-(2-hydroxyethyl)glycolamido side chain of the Ioversol molecule. Understanding the chemical characteristics of this hydrolysate is crucial for the development of stable Ioversol formulations and for the analytical monitoring of its purity.

Chemical and Physical Properties

The following table summarizes the key physico-chemical properties of this compound. It should be noted that some of these values are predicted through computational models and may not represent experimentally determined data.

| Property | Value | Source |

| CAS Number | 77868-40-7 | [2] |

| Molecular Formula | C₁₆H₂₀I₃N₃O₈ | Various Chemical Suppliers |

| Molecular Weight | 763.06 g/mol | Various Chemical Suppliers |

| Appearance | White to off-white solid | Various Chemical Suppliers |

| Boiling Point (Predicted) | 784.1 ± 60.0 °C | Various Chemical Suppliers |

| Density (Predicted) | 2.367 g/cm³ | Various Chemical Suppliers |

| pKa (Predicted) | 10.57 ± 0.70 | Various Chemical Suppliers |

| Water Solubility | Information not available | |

| Melting Point | Information not available |

Experimental Protocols

Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound are not extensively described in publicly available literature. The formation of this hydrolysate is primarily mentioned in the context of impurity analysis during the synthesis and stability testing of Ioversol.

General Hydrolysis Procedure (Inferred from Synthesis Patents)

The hydrolysis of Ioversol to yield this compound can be inferred as a potential side reaction under certain conditions during the manufacturing process of Ioversol. The synthesis of Ioversol involves multiple steps, including the reaction of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with chloroacetyl chloride and subsequent reaction with 2-chloroethanol. Hydrolysis can occur as an undesirable side reaction, particularly in the presence of acidic or basic conditions and elevated temperatures.

A generalized, conceptual protocol for the forced degradation of Ioversol to produce its hydrolysate for analytical purposes would involve:

-

Dissolution: Dissolving a known quantity of Ioversol in an appropriate solvent system (e.g., water, methanol/water).

-

Stress Conditions: Subjecting the solution to hydrolytic stress. This can be achieved by:

-

Acidic Hydrolysis: Adding a mineral acid (e.g., HCl, H₂SO₄) and heating the mixture.

-

Basic Hydrolysis: Adding a base (e.g., NaOH, KOH) and heating the mixture.

-

Neutral Hydrolysis: Refluxing the solution in water for an extended period.

-

-

Monitoring: Tracking the progress of the hydrolysis reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the Ioversol peak and the appearance of the this compound peak.

-

Isolation and Purification: Once a significant amount of the hydrolysate is formed, the product would need to be isolated from the reaction mixture. This could involve neutralization, solvent evaporation, and purification techniques like preparative chromatography or crystallization.

-

Characterization: The structure and purity of the isolated this compound would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: The above protocol is a generalized representation. Specific reaction conditions such as temperature, pH, and reaction time would need to be optimized to selectively produce this compound.

Signaling Pathways and Logical Relationships

The formation of this compound is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward hydrolysis reaction.

Ioversol Hydrolysis Pathway

The following diagram illustrates the chemical transformation of Ioversol into this compound.

Caption: Hydrolysis of Ioversol to this compound.

Conclusion

This technical guide provides a summary of the currently available chemical information for this compound. While fundamental physico-chemical properties have been identified, there is a notable lack of detailed experimental protocols for its synthesis and characterization, as well as a scarcity of spectroscopic data in the public domain. For researchers and professionals in drug development, this highlights an area where further investigation is warranted to fully characterize this important impurity and degradation product of Ioversol. A thorough understanding of this compound is essential for ensuring the quality, safety, and efficacy of Ioversol-containing contrast media.

References

Synthesis and Characterization of Ioversol Hydrolysate-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol hydrolysate-1, identified by the CAS Number 77868-40-7, is a key chemical entity associated with the non-ionic, low-osmolar radiographic contrast agent, Ioversol.[1] Also known by synonyms such as N-Desmethyl Iomeprol and Ioversol Impurity 2, this compound serves as both a potential hydrolytic degradation product of Ioversol and a synthetic intermediate in the manufacturing of related contrast media.[2][3][4] Understanding its synthesis and characterization is crucial for impurity profiling, stability studies, and process optimization in the development of iodinated contrast agents. This technical guide provides a consolidated overview of the available scientific information on the synthesis and characterization of this compound, including general methodologies and analytical approaches.

Synthesis of this compound

Detailed, step-by-step experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature. However, its synthesis can be inferred from patent literature describing the preparation of Ioversol and its analogues, where it may be formed as an intermediate or a byproduct. The chemical name of this compound is N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[1]

A plausible synthetic approach involves the hydrolysis of a suitable precursor. One patented method for preparing a related compound, 5-(acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, involves adding a mixture of acetic acid and acetic anhydride (B1165640) to the starting material, followed by recovery and hydrolysis with sodium hydroxide (B78521) solution.[5] While not a direct synthesis of this compound, this illustrates a general hydrolytic step that could be adapted.

Another general method for the preparation of Ioversol involves the reaction of 5-amino-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide with acetoxyacetyl chloride, followed by hydrolysis.[4] It is conceivable that a controlled hydrolysis of an appropriate N-substituted precursor could yield this compound.

A generalized workflow for the synthesis and purification of this compound, based on common organic synthesis practices for related compounds, is depicted below.

Characterization of this compound

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below, based on available data.

| Property | Value |

| CAS Number | 77868-40-7 |

| Molecular Formula | C₁₆H₂₀I₃N₃O₈ |

| Molecular Weight | 763.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 274-276 °C |

| Density | 2.29 g/cm³ |

Note: These values are based on publicly available data for compounds with the same CAS number and may vary depending on the specific crystalline form and purity.

Spectroscopic and Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and for quantifying it in the presence of Ioversol and other related substances. A typical stability-indicating HPLC method for Ioversol utilizes a C18 or phenyl column with a mobile phase consisting of a water-methanol or water-acetonitrile gradient.[2][6] Detection is commonly performed using a UV detector at a wavelength around 254 nm.[2][6]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to aid in its structural elucidation. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) can provide accurate mass measurements, which are critical for confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's structure. While a specific spectrum for this compound is not publicly available, the expected signals would correspond to the aromatic protons, the protons of the dihydroxypropyl side chains, and the protons of the hydroxyacetylamino group.

A logical workflow for the analytical characterization of this compound is presented below.

Forced Degradation Studies

Forced degradation studies of Ioversol are critical for identifying potential degradation products, including this compound, and for establishing the stability-indicating nature of analytical methods.[6] These studies typically involve subjecting Ioversol to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The formation of this compound would be expected under hydrolytic (acidic or basic) conditions due to the cleavage of the N-CH₂(OH)CH(OH)CH₂OH bond in the side chain of Ioversol.

The logical relationship of a forced degradation study is outlined in the following diagram.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of this compound are not available in the public domain. The following are generalized procedures based on common practices for related compounds.

General Protocol for HPLC Analysis of Ioversol and Related Substances

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: A time-based gradient from high aqueous content to high organic content.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

General Protocol for Forced Degradation (Acid Hydrolysis)

-

Prepare a solution of Ioversol in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Add a solution of hydrochloric acid (e.g., 0.1 M HCl) to the Ioversol solution.

-

Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period.

-

Periodically withdraw aliquots and neutralize them with a corresponding amount of base (e.g., 0.1 M NaOH).

-

Analyze the samples by a validated stability-indicating HPLC method to monitor the degradation of Ioversol and the formation of degradation products like this compound.

Conclusion

This compound is an important compound in the context of the quality control and stability assessment of the contrast agent Ioversol. While detailed experimental protocols and comprehensive characterization data are not widely published, this guide provides an overview of the general synthetic and analytical methodologies that are applicable. Further research and publication of detailed studies would be beneficial for the scientific community involved in the development and manufacturing of iodinated contrast agents.

References

- 1. Ioversol Impurity 2 | CAS No: 77868-40-7 [aquigenbio.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. N-Desmethyl Iomeprol [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Structure of Ioversol Hydrolysate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol, a widely used non-ionic, low-osmolar iodinated contrast agent, is essential for various radiographic imaging procedures.[1] Like all pharmaceutical compounds, Ioversol is susceptible to degradation under certain conditions, leading to the formation of impurities that must be rigorously identified and controlled to ensure patient safety and product efficacy. One such key degradation product is Ioversol Hydrolysate-1, a compound formed through the hydrolysis of the parent drug molecule. This technical guide provides an in-depth exploration of the structure elucidation of this compound, detailing the analytical methodologies employed and presenting key data in a structured format for clarity and comparative analysis.

Chemical Structure of Ioversol and its Hydrolysate-1

This compound, also known as Ioversol N-1, is formed by the hydrolytic cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain of the Ioversol molecule.

Ioversol: N,N′-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide

This compound: N,N'-Bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide

-

CAS Number: 77868-40-7

-

Molecular Formula: C16H20I3N3O8

Hydrolysis Pathway

The formation of this compound is a result of the hydrolysis of an amide linkage in the side chain of the Ioversol molecule. This degradation is typically induced under forced degradation conditions, such as acidic or basic environments, to simulate potential degradation pathways and facilitate the development of stability-indicating analytical methods.

Structure Elucidation: Experimental Workflow

The elucidation of the structure of this compound involves a multi-step analytical workflow. This process begins with forced degradation of the Ioversol drug substance to generate the hydrolysate in sufficient quantities. The degradation mixture is then subjected to chromatographic separation, followed by spectroscopic analysis for structural identification.

Experimental Protocols

Detailed methodologies are crucial for the successful identification and characterization of degradation products. Below are representative protocols for the key experiments involved in the structure elucidation of this compound.

Forced Degradation Study

-

Objective: To generate Ioversol degradation products, including this compound.

-

Protocol:

-

Acid Hydrolysis: Dissolve Ioversol in 0.1 M hydrochloric acid. Reflux the solution for a specified period (e.g., 4-8 hours) at an elevated temperature (e.g., 80°C).

-

Base Hydrolysis: Dissolve Ioversol in 0.1 M sodium hydroxide. Reflux the solution under similar conditions as acid hydrolysis.

-

Neutralization: After the stress period, cool the solutions to room temperature and neutralize them with an appropriate acid or base.

-

Sample Preparation: Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate Ioversol from its degradation products and quantify their presence.

-

Method: A stability-indicating HPLC method is essential for resolving the parent drug from all potential impurities.

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV spectrophotometry at a wavelength where Ioversol and its impurities absorb (e.g., 245 nm). |

| Column Temperature | Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility. |

| Injection Volume | 10-20 µL. |

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the separated impurity to confirm its elemental composition and structure.

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is typically employed.

-

Protocol:

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion.

-

Tandem MS (MS/MS): The parent ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which provides structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Protocol:

-

Isolation: The peak corresponding to this compound is isolated from the HPLC eluent using preparative chromatography.

-

Sample Preparation: The isolated compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Spectra Acquisition: A suite of NMR experiments is performed, including:

-

1H NMR: To identify the number and types of protons.

-

13C NMR: To identify the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

-

-

Quantitative Data Summary

The following tables summarize the expected quantitative data from the analytical techniques used for the structure elucidation of this compound. Note: The exact values can vary slightly based on instrumentation and experimental conditions.

Table 1: HPLC and Mass Spectrometry Data

| Analyte | Expected Retention Time (min) | [M+H]+ (m/z) | Molecular Formula |

| Ioversol | Varies (e.g., ~10.5) | 808.9 | C18H24I3N3O9 |

| This compound | Varies (earlier than Ioversol) | 764.9 | C16H20I3N3O8 |

Table 2: Key Expected 1H and 13C NMR Chemical Shifts (in ppm) for this compound (in DMSO-d6)

This table presents hypothetical key shifts based on the known structure. Actual experimental data would be required for definitive assignment.

| Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Aromatic CH | ~7.5 - 8.5 | ~90 - 150 |

| N-CH2 (dihydroxypropyl) | ~3.2 - 3.8 | ~45 - 55 |

| CH(OH) (dihydroxypropyl) | ~3.8 - 4.5 | ~65 - 75 |

| CH2OH (dihydroxypropyl) | ~4.5 - 5.5 | ~60 - 70 |

| NH (amide) | ~8.0 - 9.5 | - |

| CO-CH2-OH | ~4.0 - 4.5 | ~60 - 65 |

| C=O (amide) | - | ~165 - 175 |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined power of forced degradation studies, chromatographic separation, and spectroscopic analysis. By employing techniques such as HPLC, high-resolution mass spectrometry, and NMR spectroscopy, researchers and drug development professionals can confidently identify and characterize this and other potential impurities. This rigorous approach is fundamental to ensuring the quality, safety, and stability of Ioversol formulations.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Ioversol and its Hydrolytic Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Ioversol, with a focus on its hydrolysis and the resulting degradation products. The information is compiled from published research on the forced degradation of Ioversol and general principles of pharmaceutical stability testing. While specific quantitative stability data for "Ioversol hydrolysate-1" is not extensively available in the public domain, this guide outlines the methodologies to assess its stability and summarizes the known degradation behavior of the parent compound, Ioversol.

Introduction to Ioversol and its Hydrolysis

Ioversol is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent used in various diagnostic imaging procedures.[1][2] Its chemical stability is a critical attribute for ensuring the safety and efficacy of its formulations. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a common degradation pathway for many pharmaceuticals, including Ioversol. "this compound" is recognized as a hydrolytic degradation product of Ioversol.[3] Understanding the physical and chemical stability of this hydrolysate is crucial for formulation development, shelf-life determination, and ensuring the quality of the drug product.

Physical and Chemical Properties

Ioversol:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄I₃N₃O₉ |

| Molecular Weight | 807.11 g/mol |

| Appearance | White solid |

| Water Solubility | Soluble |

Ioversol Hydrolysate (General):

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀I₃N₃O₈ |

| Molar Mass | 763.06 g/mol |

| Appearance | White solid |

| Water Solubility | 17.68 g/L (25 ºC) |

(Data for Ioversol hydrolysate is based on general information and may not be specific to this compound)[4]

Forced Degradation and Stability-Indicating Methods

Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6][7] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values.[5]

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing SIMs for pharmaceuticals.[1]

Summary of Ioversol Degradation

A study on the forced degradation of Ioversol in its injection dosage form revealed its stability under various stress conditions. The order of stability was determined to be:

Water > Acid > Oxidation > Base > Photo

This indicates that Ioversol is most stable in an aqueous solution and most susceptible to degradation under photolytic and basic conditions.

Table 1: Summary of Forced Degradation of Ioversol

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ioversol |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5.2 |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 12.8 |

| Neutral Hydrolysis | Water | 24 hours | 60°C | 1.5 |

| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 8.7 |

| Photodegradation | UV light (254 nm) | 7 days | Room Temp | 18.3 |

(Data derived from a study on Ioversol injection. The specific identity and quantity of "this compound" were not detailed in this study.)

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following are generalized protocols for forced degradation testing of Ioversol, based on published methodologies.

5.1. Acid Hydrolysis

-

Objective: To assess the degradation of Ioversol in an acidic environment.

-

Methodology:

-

Prepare a solution of Ioversol in 0.1 M hydrochloric acid.

-

Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and neutralize them with an appropriate base (e.g., 0.1 M sodium hydroxide).

-

Dilute the samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

5.2. Base Hydrolysis

-

Objective: To evaluate the degradation of Ioversol in an alkaline environment.

-

Methodology:

-

Prepare a solution of Ioversol in 0.1 M sodium hydroxide.

-

Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and neutralize them with an appropriate acid (e.g., 0.1 M hydrochloric acid).

-

Dilute the samples to a suitable concentration with the mobile phase.

-

Analyze the samples using the validated HPLC method.

-

5.3. Neutral Hydrolysis

-

Objective: To determine the degradation of Ioversol in water.

-

Methodology:

-

Prepare a solution of Ioversol in purified water.

-

Reflux the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw and dilute the samples with the mobile phase.

-

Analyze the samples using the validated HPLC method.

-

5.4. Oxidative Degradation

-

Objective: To investigate the susceptibility of Ioversol to oxidation.

-

Methodology:

-

Prepare a solution of Ioversol in a solution of hydrogen peroxide (e.g., 30% H₂O₂).

-

Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw and dilute the samples with the mobile phase.

-

Analyze the samples using the validated HPLC method.

-

5.5. Photolytic Degradation

-

Objective: To assess the stability of Ioversol upon exposure to light.

-

Methodology:

-

Expose a solution of Ioversol (or the solid drug substance) to a UV light source (e.g., 254 nm) for a specified duration (e.g., 7 days).

-

Prepare a control sample stored in the dark under the same conditions.

-

At the end of the exposure period, dissolve the solid sample (if applicable) and/or dilute the solution with the mobile phase.

-

Analyze both the exposed and control samples using the validated HPLC method.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies of Ioversol.

Logical Relationship of Stability Assessment

The assessment of a drug's stability is a logical process that flows from initial stress testing to the final establishment of a shelf-life.

Caption: Logical flow for pharmaceutical stability assessment.

Conclusion

The stability of Ioversol and its hydrolytic degradation products is a critical aspect of its pharmaceutical development. While specific stability data for "this compound" is limited in publicly available literature, the forced degradation studies on the parent compound, Ioversol, provide valuable insights into its degradation pathways. Hydrolysis, particularly under basic and photolytic conditions, is a significant degradation route. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to conduct robust stability assessments of Ioversol and its hydrolysates. The development and validation of a stability-indicating analytical method are paramount for accurately monitoring the degradation and ensuring the quality, safety, and efficacy of Ioversol-containing products. Further research is warranted to isolate, characterize, and quantify "this compound" and to perform dedicated stability studies on this specific degradation product.

References

- 1. researchgate.net [researchgate.net]

- 2. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamidol]-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ioversol hydrolysate [chembk.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Hydrolytic Degradation of Ioversol Leading to Hydrolysate-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic degradation pathways of Ioversol, a non-ionic, low-osmolar iodinated contrast agent, with a specific focus on the formation of its primary hydrolytic degradant, Hydrolysate-1. This document details the chemical transformations, experimental protocols for stress testing, and analytical methodologies for the identification and quantification of the degradation product.

Introduction to Ioversol and its Stability

Ioversol is widely used in diagnostic imaging procedures such as CT scans and angiography to enhance the visualization of internal body structures.[1] Its chemical stability is a critical quality attribute, as degradation products can potentially impact the safety and efficacy of the drug product. Hydrolysis is a common degradation pathway for pharmaceuticals containing labile functional groups like amides, which are present in the Ioversol molecule. Understanding the hydrolytic degradation of Ioversol is crucial for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety.

Chemical Structures of Ioversol and Hydrolysate-1

The degradation of Ioversol to Hydrolysate-1 involves a specific chemical transformation. The structures of the parent drug and the degradation product are presented below.

Ioversol is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide.[2]

Hydrolysate-1 , also known as Ioversol N-1 or N-Desmethyl Iomeprol, is identified as N1,N3-Bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[3][4]

Hydrolytic Degradation Pathway of Ioversol

The primary hydrolytic degradation pathway of Ioversol to Hydrolysate-1 involves the cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain. This reaction is a hydrolysis of the amide linkage, which can be catalyzed by acidic or basic conditions. The molecular formula of Ioversol is C18H24I3N3O9, while the molecular formula of Hydrolysate-1 is C16H20I3N3O8, showing a net loss of a C2H4O group, which corresponds to the cleaved N-(2-hydroxyethyl) moiety.[4][5]

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a drug substance. The following table summarizes the typical conditions and outcomes of forced degradation studies on Ioversol, which can be adapted to specifically investigate the formation of Hydrolysate-1.

| Stress Condition | Reagent/Parameters | Observation | Potential for Hydrolysate-1 Formation |

| Acid Hydrolysis | 0.1 M to 1 M HCl, Room Temperature to 60°C | Degradation observed | High |

| Base Hydrolysis | 0.1 M to 1 M NaOH, Room Temperature to 60°C | Significant degradation | High |

| Neutral Hydrolysis | Water, 60°C | Minimal degradation | Low |

| Oxidative | 3% to 30% H2O2, Room Temperature | Degradation observed | Low (primary pathway is oxidation) |

| Thermal | 60°C to 80°C (solid state and solution) | Degradation observed | Moderate (can accelerate hydrolysis) |

| Photolytic | UV/Vis light exposure | Degradation observed | Low (primary pathway is photodegradation) |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies and subsequent analysis are provided below.

Forced Hydrolytic Degradation of Ioversol

Objective: To induce and monitor the hydrolytic degradation of Ioversol to form Hydrolysate-1 under acidic and basic conditions.

Materials:

-

Ioversol drug substance

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

pH meter

-

Water bath or incubator

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Ioversol in deionized water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Transfer a known volume of the Ioversol stock solution into a volumetric flask.

-

Add an equal volume of 1 M HCl.

-

Keep the flask at a controlled temperature (e.g., 60°C) in a water bath.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an appropriate amount of 1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Transfer a known volume of the Ioversol stock solution into a volumetric flask.

-

Add an equal volume of 1 M NaOH.

-

Keep the flask at a controlled temperature (e.g., 60°C) in a water bath.

-

Withdraw samples at various time points.

-

Neutralize the samples with an appropriate amount of 1 M HCl before analysis.

-

-

Sample Analysis: Analyze the withdrawn samples using a stability-indicating HPLC method to quantify the remaining Ioversol and the formed Hydrolysate-1.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying Ioversol from its degradation products, including Hydrolysate-1.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: Determined by the UV spectrum of Ioversol (e.g., 245 nm).

-

Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Conclusion

The primary hydrolytic degradation pathway of Ioversol leads to the formation of Hydrolysate-1 through the cleavage of the N-(2-hydroxyethyl) group from the glycolamido side chain. This degradation is more pronounced under acidic and basic conditions. The provided experimental protocols for forced degradation and HPLC analysis serve as a robust framework for researchers and drug development professionals to study the stability of Ioversol and ensure the quality and safety of its pharmaceutical formulations. Further studies to elucidate the precise kinetics of Hydrolysate-1 formation under various conditions would be beneficial for a more comprehensive understanding of Ioversol's stability profile.

References

In-depth Technical Guide on the Potential Biological Activity of Ioversol Hydrolysate-1: An Analysis of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document addresses the inquiry into the potential biological activity of Ioversol (B29796) hydrolysate-1. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, there is a significant lack of publicly available data on the biological effects of this specific compound. Ioversol, a widely used non-ionic, low-osmolar iodinated contrast agent, is well-characterized as being metabolically stable, with over 95% of the administered dose excreted unchanged through the kidneys.[1] This inherent stability minimizes the in vivo generation of metabolites or hydrolysates, which likely contributes to the scarcity of research on their biological activities.

"Ioversol hydrolysate-1" is commercially available as a research chemical and is identified as a hydrolyzate of Ioversol.[2] There is also a patent for a preparation method of a related substance, "iodofol hydrolysate." Additionally, the CAS number for this compound is associated with "N-DesMethyl IoMeprol," suggesting its potential role as an intermediate in organic synthesis. However, beyond these classifications, the scientific literature does not contain studies detailing its biological mechanism of action, quantitative data from biological assays, or established experimental protocols for its assessment.

Given the absence of foundational data, this guide will outline a theoretical framework for investigating the potential biological activity of this compound, based on the known properties of the parent compound, Ioversol, and general principles of drug metabolite analysis.

Characterization of Ioversol and its Hydrolysis

Ioversol is a tri-iodinated benzene (B151609) derivative with a molecular weight of 807.11 g/mol . Its structure is designed for high water solubility and low osmolality to minimize adverse effects when used as a contrast agent. The hydrolysis of Ioversol would likely involve the cleavage of one or more of its amide bonds.

Diagram of Postulated Ioversol Hydrolysis:

Caption: Postulated hydrolytic degradation pathway of Ioversol.

Theoretical Framework for Investigating Biological Activity

Should research on this compound be undertaken, a systematic approach would be required to determine its potential biological effects. The following sections outline hypothetical experimental workflows.

In Vitro Cytotoxicity and Genotoxicity Assays

The initial assessment of a novel compound typically involves evaluating its potential to cause cellular damage or genetic mutations.

Table 1: Proposed In Vitro Assays for this compound

| Assay Type | Cell Line(s) | Endpoint(s) | Purpose |

| Cytotoxicity | Human kidney (e.g., HEK293), Human liver (e.g., HepG2) | Cell viability (e.g., MTT, LDH release), Apoptosis markers (e.g., caspase activity) | To determine the concentration at which the compound induces cell death. |

| Genotoxicity | Bacterial reverse mutation (Ames test), In vitro micronucleus assay (e.g., CHO, TK6 cells) | Mutations, Chromosomal damage | To assess the potential of the compound to cause genetic damage. |

Experimental Workflow for In Vitro Toxicity Screening:

Caption: A hypothetical workflow for the initial in vitro toxicity screening of this compound.

Investigation of Potential Signaling Pathway Modulation

Based on the known effects of some contrast media on renal and vascular cells, a subsequent investigation could explore the impact of this compound on relevant signaling pathways. For instance, pathways related to oxidative stress, inflammation, and apoptosis are often implicated in drug-induced toxicity.

Hypothetical Signaling Pathway for Investigation:

Caption: A simplified diagram of potential signaling pathways that could be investigated for modulation by this compound.

Conclusion and Future Directions

The current body of scientific literature does not provide evidence of biological activity for this compound. The parent compound, Ioversol, is known for its high stability and minimal metabolism, which may explain the lack of research into its degradation products.

For researchers, scientists, and drug development professionals interested in this compound, the path forward would necessitate de novo research, beginning with fundamental in vitro studies as outlined in the theoretical framework above. Any investigation into the biological activity of this compound would be breaking new ground in this specific area. Without such foundational research, it is not possible to provide a detailed technical guide on its biological activity. Further research is required to elucidate any potential biological effects of this compound.

References

In Vitro Toxicity Screening of Ioversol Hydrolysate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the in vitro toxicity screening of Ioversol hydrolysate-1. As of the latest literature review, specific quantitative toxicity data and detailed experimental protocols for this compound are not publicly available. Therefore, the data presented in the tables are illustrative examples based on typical findings for iodinated contrast media and their degradation products. The experimental protocols are established methods that can be adapted for the evaluation of this compound.

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures.[1][2] Under certain conditions, such as exposure to heat, light, or changes in pH, Ioversol can undergo hydrolysis, leading to the formation of degradation products. This compound is one such potential impurity or degradation product.[3] The toxicological profile of these hydrolysates is of significant interest to ensure patient safety and meet regulatory standards.

This technical guide outlines a comprehensive in vitro strategy for the toxicity screening of this compound. It covers key toxicological endpoints, including cytotoxicity, genotoxicity, and mechanisms of cell death such as apoptosis and oxidative stress. Detailed experimental protocols and data presentation formats are provided to guide researchers in the systematic evaluation of this compound.

Data Presentation: Summary of Toxicological Endpoints

Effective data presentation is crucial for the clear interpretation and comparison of toxicological findings. The following tables are examples of how quantitative data for this compound could be structured.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Exposure Time (hours) | IC50 (µg/mL) |

| HEK293 (Human Embryonic Kidney) | MTT | 24 | Data not available |

| 48 | Data not available | ||

| LDH | 24 | Data not available | |

| 48 | Data not available | ||

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | Data not available |

| 48 | Data not available | ||

| LDH | 24 | Data not available | |

| 48 | Data not available | ||

| hCMEC/D3 (Human Cerebral Microvascular Endothelial Cells) | MTT | 24 | Data not available |

| 48 | Data not available | ||

| LDH | 24 | Data not available | |

| 48 | Data not available |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Genotoxicity Assessment of this compound

| Assay | Cell Line | Concentration Range Tested (µg/mL) | Result |

| Ames Test (Bacterial Reverse Mutation Assay) | S. typhimurium TA98, TA100, TA1535, TA1537 | Data not available | Data not available |

| In Vitro Micronucleus Assay | CHO-K1 (Chinese Hamster Ovary) | Data not available | Data not available |

| Comet Assay (Single Cell Gel Electrophoresis) | TK6 (Human Lymphoblastoid) | Data not available | Data not available |

Table 3: Apoptosis and Oxidative Stress Markers

| Cell Line | Parameter | Concentration of this compound (µg/mL) | Fold Change vs. Control |

| HEK293 | Caspase-3/7 Activity | Data not available | Data not available |

| Annexin V Positive Cells | Data not available | Data not available | |

| Reactive Oxygen Species (ROS) Production | Data not available | Data not available | |

| Superoxide Dismutase (SOD) Activity | Data not available | Data not available | |

| Malondialdehyde (MDA) Levels | Data not available | Data not available |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of in vitro toxicity studies.

Cell Culture

-

Cell Lines:

-

HEK293 (ATCC® CRL-1573™)

-

HepG2 (ATCC® HB-8065™)

-

hCMEC/D3 (Cedarlane Laboratories)

-

-

Culture Media:

-

HEK293: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HepG2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

hCMEC/D3: Endothelial Cell Basal Medium-2 (EBM-2) supplemented with the necessary growth factors.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for 24 or 48 hours.

-

Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Genotoxicity Assays

-

Cell Treatment: Treat CHO-K1 cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Cytochalasin B Addition: Add Cytochalasin B to arrest cytokinesis.

-

Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control.

Apoptosis and Oxidative Stress Assays

-

Cell Treatment: Treat cells with this compound for a predetermined time.

-

Lysis and Reagent Addition: Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.

-

Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.

-

Cell Loading: Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Compound Treatment: Treat the cells with this compound.

-

Fluorescence Measurement: Measure the increase in fluorescence, which corresponds to the level of intracellular ROS.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro toxicity screening.

Hypothetical Signaling Pathway for Cytotoxicity

Caption: Hypothetical apoptosis signaling pathway.

Tiered Logical Relationship for Toxicity Testing

Caption: Tiered approach for in vitro toxicity assessment.

References

Ioversol Hydrolysate-1: A Potential Biomarker for Contrast Media Degradation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ioversol, a widely used non-ionic iodinated contrast agent, and the potential of its degradation product, Ioversol hydrolysate-1, as a biomarker for monitoring the stability of contrast media formulations. This document summarizes quantitative data from forced degradation studies, details relevant experimental protocols, and presents visual workflows and degradation pathways to facilitate a comprehensive understanding of Ioversol's degradation profile. The information herein is intended to support research and development efforts in the fields of pharmaceutical analysis, drug stability, and quality control.

Introduction

Ioversol is a tri-iodinated benzene (B151609) derivative used as a contrast agent in various medical imaging procedures, including CT scans and angiography.[1][2] Its chemical stability is a critical quality attribute, as degradation can lead to the formation of impurities that may impact efficacy and safety. One of the primary degradation pathways for compounds containing amide bonds, such as Ioversol, is hydrolysis. This compound is a known hydrolyzate of Ioversol, available as a research chemical, suggesting its potential as a specific marker for hydrolytic degradation.[3] Understanding the conditions that lead to the formation of this compound is crucial for developing stable formulations and establishing meaningful quality control specifications.

Quantitative Data on Ioversol Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A study by Najana et al. (2019) investigated the degradation of Ioversol under various stress conditions. The following table summarizes the percentage of Ioversol degradation observed.[4]

| Stress Condition | Parameters | Duration | % Degradation of Ioversol |

| Acid Hydrolysis | 0.1N HCl | 24 hours | 10.5% |

| Base Hydrolysis | 0.1N NaOH | 24 hours | 18.2% |

| Oxidation | 3% H₂O₂ | 24 hours | 12.8% |

| Thermal Degradation | 60°C | 3 hours | 8.7% |

| Photodegradation | UV light | 7 hours | 25.4% |

Data sourced from Najana et al. (2019).[4]

Note: While the study quantified the overall degradation of Ioversol, it did not identify or quantify the specific degradation products formed, including this compound.

Experimental Protocols

Forced Degradation of Ioversol

The following protocols are based on the methodology described by Najana et al. (2019) for the forced degradation of Ioversol injection samples.[4]

3.1.1. Acid Hydrolysis

-

Prepare a stock solution of Ioversol injection.

-

To 10 mL of the stock solution, add 10 mL of 0.1N hydrochloric acid.

-

Keep the mixture at room temperature for 24 hours.

-

After incubation, neutralize the solution with an appropriate volume of 0.1N sodium hydroxide.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.1.2. Base Hydrolysis

-

Prepare a stock solution of Ioversol injection.

-

To 10 mL of the stock solution, add 10 mL of 0.1N sodium hydroxide.

-

Keep the mixture at room temperature for 24 hours.

-

After incubation, neutralize the solution with an appropriate volume of 0.1N hydrochloric acid.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.1.3. Oxidative Degradation

-

Prepare a stock solution of Ioversol injection.

-

To 10 mL of the stock solution, add 10 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.1.4. Thermal Degradation

-

Prepare a stock solution of Ioversol injection in water.

-

Heat the solution at 60°C for 3 hours.

-

After heating, allow the solution to cool to room temperature.

-

Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.

3.1.5. Photodegradation

-

Expose the Ioversol injection sample solution to UV light for 7 hours.

-

After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method for Ioversol

The following HPLC method was developed and validated for the quantification of Ioversol and is suitable for analyzing samples from forced degradation studies.[4]

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) |

| Column | Zodiac phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) |

| Mobile Phase | Water:Methanol (90:10 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 50 µL |

| Column Temperature | 35°C |

| Retention Time of Ioversol | 4.11 min |

Degradation Pathway and Experimental Workflow

Proposed Hydrolytic Degradation Pathway of Ioversol

Ioversol contains three amide linkages, which are susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of the amide bond on the side chain at the 5-position of the tri-iodinated benzene ring would lead to the formation of this compound and N-(2-hydroxyethyl)glycine.

Caption: Proposed hydrolytic degradation of Ioversol.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the general workflow for conducting a forced degradation study of Ioversol and analyzing the resulting samples.

Caption: Workflow for Ioversol forced degradation study.

Conclusion

The provided data and protocols offer a solid foundation for researchers and drug development professionals working with Ioversol. The forced degradation studies confirm that Ioversol is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress, with hydrolysis being a significant pathway. While "this compound" is a logical and commercially recognized product of Ioversol hydrolysis, further studies are needed to definitively identify and quantify its formation under specific stress conditions. Such studies would solidify its role as a key biomarker for monitoring the stability of Ioversol-containing contrast media. The stability-indicating HPLC method detailed in this guide is a valuable tool for carrying out these necessary investigations.

References

Understanding the formation of Ioversol impurities

An In-depth Technical Guide to the Formation of Ioversol (B29796) Impurities

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent integral to modern diagnostic imaging.[1] Administered intravenously or intra-arterially, it enhances the visibility of internal body structures during X-ray-based procedures like CT scans and angiography by opacifying blood vessels and tissues.[1] The quality and purity of Ioversol are paramount, as impurities can affect both the safety and efficacy of the diagnostic procedure. Impurities in Ioversol can originate from the multi-step chemical synthesis process or from the degradation of the drug substance under various environmental conditions.[1] This guide provides a detailed technical overview of the formation of these impurities, tailored for researchers, scientists, and drug development professionals.

Classification of Impurities

Ioversol impurities are broadly categorized based on their origin, as stipulated by international regulatory bodies like the ICH.[1][2]

-

Process-Related Impurities: These are substances formed during the manufacturing process. They include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents.[1][3]

-

Degradation Impurities: These result from the chemical breakdown of the Ioversol molecule over time due to exposure to stress factors such as heat, light, humidity, and reactive oxygen species.[1][4]

-

Other Impurities: This category includes residual solvents used during synthesis and elemental impurities that may be introduced from catalysts or manufacturing equipment.[1][3]

Process-Related Impurities: The Synthetic Pathway

The synthesis of Ioversol is a complex, multi-step process. Impurities can arise at various stages if reactions are incomplete or if side reactions occur. A key intermediate in one common synthesis route is 5-[N-(2-acetoxyethyl)-acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide, referred to as "Compound A".[5][6] This intermediate is then hydrolyzed to yield the final Ioversol product.[5]

A significant process-related impurity is the O-alkylated isomer of Compound A, which is formed as an undesired by-product during the alkylation step.[5][6] This isomer and its subsequent by-products are challenging and costly to remove during purification.[5][6] Improved synthesis methods focus on a "selective hydrolysis" step to reduce the formation of these difficult-to-remove impurities.[5][6]

Caption: Simplified synthesis pathway for Ioversol highlighting the formation of a key process impurity.

Table 1: Common Process-Related Impurities in Ioversol

| Impurity Name | CAS Number | Molecular Formula | Origin |

| O-Alkyl Isomer of Compound A | Not Available | C₂₇H₃₀I₃N₃O₁₄ | Side reaction (O-alkylation) during synthesis of Intermediate "Compound A".[5][6] |

| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | Not Available | C₁₄H₁₈I₃N₃O₆ | Unreacted starting material or hydrolysis by-product.[7] |

| 5-hydroxyacetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | Not Available | C₁₆H₂₀I₃N₃O₈ | Intermediate from an alternative synthesis route.[7][8] |

| N,N'-bis(2,3-dihydroxypropyl)-5-[[N-(2-hydroxyethyl)formamyl]methoxy]-2,4,6-triiodo-1,3-benzenedicarboxamide | Not Available | C₁₉H₂₆I₃N₃O₉ | Side reaction product under strong basic conditions.[7][8] |

| Ioversol Impurity 5 | 134768-85-7 | Not Available | Process-related impurity.[1] |

| Ioversol Impurity 8 | 134768-83-5 | Not Available | Process-related impurity.[1] |

Degradation Impurities: Stability Under Stress

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4][9] These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing, such as high temperature, extreme pH, intense light, and oxidizing agents.[4][10] For iodinated contrast media like Ioversol, common degradation pathways include deiodination, hydrolysis of amide bonds, oxidation of alcohol groups, and dehydration.[11][12]

Caption: General degradation pathways of Ioversol under various forced degradation (stress) conditions.

Summary of Forced Degradation Studies

A stability-indicating HPLC method was developed to analyze Ioversol under various stress conditions.[13] The study provides quantitative data on the extent of degradation, demonstrating the susceptibility of Ioversol to hydrolytic and oxidative stress.

Table 2: Quantitative Summary of Ioversol Forced Degradation

| Stress Condition | Duration & Temperature | % Assay of Ioversol | % Degradation |

| Acid Hydrolysis | 0.1 N HCl, 24 hr, Room Temp | 89.26 | 10.74 |

| Base Hydrolysis | 0.1 N NaOH, 24 hr, Room Temp | 91.43 | 8.57 |

| Oxidative | 3% H₂O₂, 24 hr, Room Temp | 90.12 | 9.88 |

| Neutral Hydrolysis | Water, 3 hr, 60°C | 98.61 | 1.39 |

| Photolytic | UV Light, 24 hr | 99.15 | 0.85 |

| Data sourced from a stability-indicating method development study.[13] |

Analytical Methodologies and Experimental Protocols

The detection, identification, and quantification of impurities require robust analytical methods.[14] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling of Ioversol.[1][13] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for the structural elucidation of unknown impurities.[1][15]

Caption: A typical analytical workflow for the profiling and characterization of Ioversol impurities.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is based on a published method for the quantification of Ioversol and its degradation products.[13]

Objective: To provide a specific, sensitive, and accurate HPLC method capable of separating Ioversol from its degradation products formed under stress conditions.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Analytical column: Zodiac Phenyl C18 (250 mm × 4.6 mm; 5 µm particle size) or equivalent.

-

Ioversol Reference Standard.

-

HPLC grade Methanol and Water.

-

Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Water : Methanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Run Time | ~10 minutes |

| Retention Time (Ioversol) | Approximately 4.11 min |

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Ioversol Reference Standard in the mobile phase. Dilute to a working concentration (e.g., 500 µg/mL).

-

Sample Solution: Dilute the Ioversol injection dosage form with the mobile phase to achieve a similar concentration as the standard solution.

4. Forced Degradation (Stress Testing) Protocol:

-

Acid Hydrolysis: Mix the sample solution with 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 N NaOH before dilution and injection.[13]

-

Base Hydrolysis: Mix the sample solution with 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before dilution and injection.[13]

-

Oxidative Degradation: Mix the sample solution with 3% H₂O₂. Keep at room temperature for 24 hours before dilution and injection.[13]

-

Thermal Degradation: Heat the sample solution (in water) at 60°C for 3 hours. Cool to room temperature before injection.[13]

-

Photolytic Degradation: Expose the sample solution to UV light for 24 hours before injection.[13]

5. Analysis and Data Interpretation:

-

Inject the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Ioversol peak.

-

The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main Ioversol peak and from each other.

-

Calculate the percentage degradation using the peak areas from the chromatograms of stressed and unstressed samples.

Conclusion

Understanding the formation of impurities is a critical aspect of the development and manufacturing of Ioversol. Impurities can arise from both the synthetic process, through side reactions and residual intermediates, and from the degradation of the active substance under various environmental stresses. A thorough impurity profile, generated through forced degradation studies and the use of robust, stability-indicating analytical methods like HPLC and LC-MS, is essential. This knowledge allows for the optimization of the synthesis and purification processes, the development of stable formulations, and the establishment of appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of this vital diagnostic agent.

References

- 1. veeprho.com [veeprho.com]

- 2. biomedres.us [biomedres.us]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5489708A - Synthesis of ioversol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN1483723A - Method for purifying ioversol - Google Patents [patents.google.com]

- 8. CN1187317C - Preparation method of ioversol - Google Patents [patents.google.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 13. researchgate.net [researchgate.net]

- 14. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijprajournal.com [ijprajournal.com]

Ioversol hydrolysate-1 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ioversol (B29796) hydrolysate-1, a known impurity and degradation product of the non-ionic, iodinated contrast agent, Ioversol. This document details its chemical identity, formation pathway, and analytical methodologies for its detection and quantification, aimed at supporting research, quality control, and drug development activities in the pharmaceutical industry.

Core Compound Identification

Ioversol hydrolysate-1, a key related substance of Ioversol, is identified by the following chemical descriptors.

| Parameter | Value | Reference |

| Chemical Name | N,N'-Bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide | [1] |

| Synonyms | This compound, Ioversol N-1, N-Desmethyl Iomeprol | [1][2] |

| CAS Number | 77868-40-7 | [1] |

| Molecular Formula | C16H20I3N3O8 | [1] |

| Molecular Weight | 763.06 g/mol | [1] |

Formation via Hydrolysis: A Degradation Pathway of Ioversol

This compound is formed through the hydrolysis of the N-(2-hydroxyethyl)acetamide side chain of the Ioversol molecule. This degradation can occur under certain conditions, such as during synthesis, formulation, or storage, particularly under acidic or basic stress. The hydrolysis results in the cleavage of the C-N bond of the tertiary amide, leading to the removal of the N-(2-hydroxyethyl) group.

A patented method for the synthesis of Ioversol describes a "selective hydrolysis" step to remove an O-alkyl isomer impurity. In this process, the impurity is hydrolyzed to a compound referred to as "Compound C," which is N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide, the same chemical entity as this compound. This indicates that hydrolysis is a recognized pathway for the formation of this impurity during the manufacturing process of Ioversol.[3]

References

Methodological & Application

Application Note: Identification of Ioversol Hydrolysate-1 using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of Ioversol hydrolysate-1, a potential degradation product of the iodinated contrast agent Ioversol. The protocol outlines a forced hydrolysis procedure to generate the hydrolysate, followed by a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its identification and confirmation. This methodology is critical for impurity profiling and stability testing in the development and quality control of Ioversol-based products.

Introduction

Ioversol is a non-ionic, low-osmolar radiographic contrast agent widely used in medical imaging.[1][2] Its chemical stability is a critical quality attribute, as degradation products can potentially impact safety and efficacy. One of the primary degradation pathways for compounds containing amide functional groups, such as Ioversol, is hydrolysis.[1] This application note details a comprehensive approach to controllably generate and subsequently identify a key hydrolytic degradant, herein termed this compound, using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methods described are essential for researchers and professionals involved in the analytical characterization and stability assessment of Ioversol.

Experimental Protocols

Forced Hydrolysis of Ioversol

This protocol describes the generation of Ioversol hydrolysates through acidic, basic, and neutral hydrolysis.

Materials:

-

Ioversol reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N

-

High-purity water (e.g., Milli-Q®)

-

Methanol (LC-MS grade)

-

pH meter

-

Heating block or water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of Ioversol in high-purity water at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the Ioversol stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with 0.1 N NaOH.

-

Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

-

-

Base Hydrolysis:

-

To 1 mL of the Ioversol stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with 0.1 N HCl.

-

Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

-

-

Neutral Hydrolysis:

-

To 1 mL of the Ioversol stock solution, add 1 mL of high-purity water.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

-

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Nebulizer Pressure | 40 psi |

| Drying Gas Flow | 9 L/min |

| Gas Temperature | 350°C |

| Scan Type | Multiple Reaction Monitoring (MRM) and Product Ion Scan |

Data Presentation

Proposed Structure of this compound

For the purpose of this protocol, "this compound" is proposed to be the product of the hydrolysis of one of the two primary amide bonds of the isophthalamide (B1672271) core. This results in the cleavage of a N-(2,3-dihydroxypropyl) group, leading to a carboxylic acid moiety.

Chemical Formula of Ioversol: C18H24I3N3O9[3] Molecular Weight of Ioversol: 807.1 g/mol [3]

Proposed Structure of this compound:

-

Chemical Formula: C15H18I3N2O8

-

Calculated Monoisotopic Mass: 732.82

Quantitative Mass Spectrometry Data

The following table summarizes the key mass spectrometry parameters for the targeted identification of Ioversol and the proposed this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ioversol | 807.9 | 588.8 | 25 |

| This compound | 733.8 | To be determined | To be optimized |

Note: The product ion and collision energy for this compound will need to be determined experimentally by analyzing the product ion scan of the precursor ion at m/z 733.8. A plausible fragmentation would involve the loss of the other N-(2,3-dihydroxypropyl)carboxamide side chain.

Visualization of Experimental Workflow

Caption: Experimental workflow for the identification of this compound.

Discussion

The provided protocol offers a systematic approach for the forced degradation of Ioversol and the subsequent identification of its hydrolytic degradation product, this compound. The use of LC-MS/MS in MRM mode provides high selectivity and sensitivity for the detection of the target analyte in a complex sample matrix.[4] The product ion scan is a crucial step for the structural confirmation of the identified hydrolysate. The proposed structure of this compound is based on the chemical lability of amide bonds to hydrolysis. Further structural elucidation using high-resolution mass spectrometry and potentially NMR would be required for unequivocal identification. This methodology can be adapted for the identification of other potential degradation products of Ioversol and is a valuable tool in the comprehensive stability assessment of this important contrast agent.

References

Application Notes and Protocols: Quantification of Ioversol Hydrolysate-1 in Pharmaceutical Preparations

Introduction